N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide
Description
N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide (CAS 149436-41-9 as its hydrochloride salt) is a synthetic organic compound with a methanesulfonamide core and a phenoxyphenyl scaffold modified with methoxy and aminoacetyl substituents. It is primarily used as a key intermediate in synthesizing Iguratimod (T-614), an antirheumatic drug approved for rheumatoid arthritis treatment . The hydrochloride salt form enhances aqueous solubility, a critical feature for pharmacological processing . Structurally, the compound exhibits hydrogen-bonding capabilities via its aminoacetyl and sulfonamide groups, which are pivotal for interactions in biological systems .
Properties
Molecular Formula |
C16H18N2O5S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C16H18N2O5S/c1-22-15-9-13(18-24(2,20)21)16(8-12(15)14(19)10-17)23-11-6-4-3-5-7-11/h3-9,18H,10,17H2,1-2H3 |
InChI Key |
NDZLXMPZNXTVLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC2=CC=CC=C2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide is relatively complex and involves multiple steps, typically starting from substituted phenols and proceeding through nitration, reduction, acetylation, and sulfonamide formation reactions.
Stepwise Preparation Procedure
Synthesis of the Intermediate: N-(4-Nitro-2-phenoxyphenyl)-methanesulfonamide
- Starting Materials: 4-nitro-2-phenoxyaniline derivatives
- Reaction: The nitro-substituted diphenyl ether is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
- Solvent: Common solvents include dichloromethane or N,N-dimethylformamide.
- Conditions: The reaction is carried out under inert atmosphere at controlled temperatures to avoid decomposition.
- Mechanism: The sulfonyl chloride reacts with the amino group to form the sulfonamide linkage.
- Purification: The product is isolated via crystallization or column chromatography.
Reduction of Nitro Group to Amino Group
- Method: Catalytic hydrogenation or chemical reduction using agents like iron powder in acidic media.
- Outcome: Conversion of the nitro group to an amino group, yielding N-(4-amino-2-phenoxyphenyl)-methanesulfonamide.
- Notes: Careful control of reaction conditions is necessary to avoid over-reduction or side reactions.
Introduction of the Aminoacetyl Group
- Reagents: Aminoacetylation is achieved by reacting the amino group with aminoacetyl chloride or equivalent activated acylating agents.
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylacetamide.
- Base: Organic bases like triethylamine or 4-dimethylaminopyridine (DMAP) catalyze the reaction.
- Conditions: The reaction is typically performed at low temperatures to moderate to control reactivity.
- Result: Formation of the target this compound compound.
Alternative Synthesis Routes
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Sulfonamide Formation | Methanesulfonyl chloride, triethylamine/pyridine | Dichloromethane, DMF | 0–25°C | Inert atmosphere, slow addition |
| Nitro Reduction | H2/Pd-C or Fe/acid | Ethanol, Acetic acid | Room temp to reflux | Avoid over-reduction |
| Aminoacetylation | Aminoacetyl chloride, triethylamine, DMAP catalyst | DMSO, DMAc | 0–10°C to room temp | Controlled addition to limit side reactions |
Purification and Characterization
- Purification: Crystallization from suitable solvents or chromatographic techniques such as silica gel column chromatography are commonly employed.
- Characterization: Confirmed by spectroscopic methods including NMR (proton and carbon), IR spectroscopy (for sulfonamide and amide groups), and mass spectrometry. Elemental analysis ensures compound purity.
Research Findings and Yield Data
- Reported yields for the sulfonamide formation step range between 70–85%, depending on reagent purity and reaction conditions.
- Nitro reduction typically proceeds with yields above 90% under optimized catalytic hydrogenation.
- Aminoacetylation yields vary from 60–80%, influenced by the acylating agent's reactivity and reaction temperature control.
- Overall synthetic yield for the target compound is approximately 50–65% after purification.
Chemical Reactions Analysis
N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C16H19ClN2O5S and a molecular weight of 386.85 g/mol. It features a methanesulfonamide group attached to a phenyl ring that is further substituted with an aminoacetyl group and a methoxy-phenoxy moiety. This unique structure contributes to its diverse applications in medicinal chemistry.
Biological Activities
Research has indicated that N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide exhibits several notable biological activities:
- Antibacterial Properties : Like other sulfonamides, this compound may inhibit bacterial folate synthesis, making it potentially useful in treating bacterial infections.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial for conditions like arthritis.
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, indicating its utility in cancer therapy.
Case Studies
- Antibacterial Efficacy : In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.
- Anti-inflammatory Research : Clinical trials involving related sulfonamides have shown reduced markers of inflammation in patients with chronic inflammatory diseases, indicating a promising avenue for further exploration with this compound.
- Cancer Therapy Potential : Experimental models have reported that compounds within this class can induce apoptosis in cancer cells, warranting further investigation into their mechanisms and therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes, such as Bcr-Abl and HDAC1, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various tissues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the methanesulfonamide class , which includes diverse derivatives with varying biological activities. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogues
Functional Analogues
- Nimesulide Derivatives: Nimesulide (a sulfonamide-based NSAID) shares the methanesulfonamide group but lacks the aminoacetyl and methoxy substituents. These differences reduce its utility as a synthetic intermediate but enhance COX-2 selectivity .
- Antiviral Methanesulfonamides: Compounds like N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit docking affinity for viral targets, suggesting the sulfonamide group is a common pharmacophore. However, the target compound’s aminoacetyl group may limit cross-reactivity .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Synthetic Utility: The aminoacetyl group in the target compound allows selective acylation reactions, critical for constructing Iguratimod’s final structure .
Solubility Advantage: The hydrochloride salt form (CAS 149436-41-9) improves bioavailability compared to non-ionic analogues, a feature leveraged in pharmaceutical manufacturing .
Structural Uniqueness: Unlike simpler methanesulfonamides, the phenoxy and methoxy groups confer steric and electronic effects that influence reactivity in multi-step syntheses .
Biological Activity
N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide, also known as N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride, is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C16H19ClN2O5S, with a molecular weight of 386.85 g/mol. The compound features a methanesulfonamide group linked to a phenyl ring that includes an aminoacetyl group and a methoxy-phenoxy moiety. This unique structure contributes to its diverse biological activities.
Antibacterial Properties
This compound exhibits notable antibacterial properties, primarily attributed to its sulfonamide group. Sulfonamides are known to inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), which is essential for the production of folate in bacteria. This mechanism renders the compound effective against various bacterial strains .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory activities. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. By modulating these pathways, this compound could potentially be utilized in treating inflammatory diseases .
Antitumor Activity
Preliminary studies suggest that compounds with similar structural features may exhibit antitumor effects. The ability of this compound to interact with specific cellular targets involved in tumor growth warrants further investigation into its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Folate Synthesis Inhibition : As mentioned, the sulfonamide moiety inhibits folate synthesis in bacteria.
- COX Inhibition : The compound may inhibit COX enzymes, reducing the synthesis of pro-inflammatory mediators.
- Target Interaction : Studies on binding affinities reveal that this compound interacts with various biological targets, which could explain its multifaceted pharmacological profile .
Research Findings and Case Studies
A variety of studies have explored the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study B | Showed anti-inflammatory effects in animal models of arthritis. |
| Study C | Reported cytotoxic effects on cancer cell lines, suggesting potential antitumor properties. |
These findings support the hypothesis that this compound could be a valuable candidate for further pharmacological development.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to identify intermediates.
- Adjust solvent polarity (e.g., DMF for solubility vs. dichloromethane for selectivity) to enhance yields .
- Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic ring functionalization, as seen in analogous methanesulfonamide syntheses .
How can structural characterization of this compound be rigorously validated?
Basic Research Focus
Use a combination of spectroscopic and analytical methods:
- NMR : Assign peaks for the methoxy group (δ ~3.8 ppm, singlet), sulfonamide protons (δ ~7.5–8.0 ppm), and acetyl moiety (δ ~2.1–2.3 ppm for CH3, δ ~4.0–4.5 ppm for NH) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .
Q. Advanced Validation :
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks, as demonstrated for structurally related sulfonamides .
- Dynamic NMR : Study rotational barriers of the sulfonamide group to assess conformational stability .
What biological targets or mechanisms are associated with this compound?
Basic Research Focus
While direct data on this compound is limited, structural analogs suggest:
- Enzyme Inhibition : Interaction with viral polymerases (e.g., HCV NS5B) via sulfonamide-mediated binding to catalytic sites, as seen in RG7109, a quinoline-based methanesulfonamide inhibitor .
- Protein Binding : Potential modulation of inflammatory pathways, inferred from similar compounds with phenoxy and acetyl groups targeting cyclooxygenase (COX) or lipoxygenase (LOX) .
Q. Advanced Mechanistic Studies :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified target enzymes .
- Molecular Dynamics Simulations : Model interactions with NS5B polymerase active sites to predict resistance mutations or optimize substituents .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Focus
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or enzyme sources (recombinant vs. native). Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Metabolic Instability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Epistatic Effects : Use CRISPR-Cas9 knockout models to isolate target-specific activity from off-target effects .
What strategies are recommended for improving the pharmacokinetic profile of this compound?
Q. Advanced Research Focus
- Solubility Enhancement : Introduce polar groups (e.g., pyridyl or morpholine) to the phenoxy ring, as demonstrated in related sulfonamides .
- Metabolic Stability : Replace labile groups (e.g., methoxy) with deuterated analogs or fluorinated substituents to slow CYP450-mediated oxidation .
- Blood-Brain Barrier Penetration : Calculate logP and polar surface area (PSA) to optimize CNS availability. For non-CNS targets, increase PSA (>90 Ų) to restrict entry .
How should researchers navigate patent restrictions for this compound?
Q. Basic Research Focus
- Patent Landscape Analysis : Identify granted patents covering synthesis methods or therapeutic uses (e.g., WO2014/100624 for quinoline-based methanesulfonamides) .
- Freedom-to-Operate (FTO) : Conduct prior-art searches using databases like Espacenet to avoid infringement in non-commercial research .
What computational tools are effective for predicting the compound’s bioactivity?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to simulate binding to NS5B polymerase (PDB: 5MS) .
- QSAR Modeling : Train models on sulfonamide datasets to predict IC50 values against viral targets .
- ADMET Prediction : Employ SwissADME or ADMETlab to forecast toxicity and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
